Home > Products > Screening Compounds P112136 > Norhyodeoxycholic acid
Norhyodeoxycholic acid -

Norhyodeoxycholic acid

Catalog Number: EVT-3163068
CAS Number:
Molecular Formula: C23H38O4
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Norhyodeoxycholic acid is a synthetic bile acid derived from the structural modification of naturally occurring bile acids. [] It belongs to the class of nor-bile acids, which are characterized by the shortening of the side chain of natural (C24) bile acids by one methylene group. [] In scientific research, norhyodeoxycholic acid serves as a valuable tool for studying bile acid metabolism, their physiological roles, and potential therapeutic applications.

Cholic Acid

Compound Description: Cholic acid is a primary bile acid []. It plays a critical role in the digestion and absorption of fats in the small intestine, as well as in the biliary secretion of lipids, toxic metabolites, and xenobiotics []. Cholic acid also acts as a signaling molecule, activating nuclear receptors and G protein-coupled receptors to regulate hepatic lipid, glucose, and energy homeostasis [].

Deoxycholic Acid

Compound Description: Deoxycholic acid is a secondary bile acid, derived from the bacterial metabolism of primary bile acids in the intestine []. Like other bile acids, it aids in the digestion and absorption of fats []. Deoxycholic acid is also used therapeutically for its ability to dissolve gallstones and for fat removal procedures [].

Chenodeoxycholic Acid

Compound Description: Chenodeoxycholic acid is a primary bile acid that, alongside cholic acid, constitutes the majority of bile acids in humans []. It facilitates fat digestion and absorption and acts as a signaling molecule, influencing lipid and glucose metabolism []. Chenodeoxycholic acid is also used therapeutically to dissolve gallstones [].

Ursodeoxycholic Acid

Compound Description: Ursodeoxycholic acid is a naturally occurring tertiary bile acid found in small amounts in human bile []. It is commonly used for treating cholestatic liver diseases due to its cytoprotective, anti-apoptotic, and immunomodulatory properties [].

Lithocholic Acid

Compound Description: Lithocholic acid is a secondary bile acid primarily formed by bacterial 7α-dehydroxylation of chenodeoxycholic acid in the intestine []. It is known to be the most toxic bile acid, with its accumulation contributing to cholestatic liver injury [].

3α-Hydroxy-24-nor-5β-cholan-23-oic Acid (Norlithocholic Acid)

Compound Description: 3α-Hydroxy-24-nor-5β-cholan-23-oic acid, also known as norlithocholic acid, is a nor-bile acid, meaning it possesses one less carbon atom in its side chain compared to standard bile acids []. It is synthesized from lithocholic acid through a specific chemical degradation process [].

3α,7α,12α-Trihydroxy-24-nor-5β-cholan-23-oic Acid (Norcholic Acid)

Compound Description: 3α,7α,12α-Trihydroxy-24-nor-5β-cholan-23-oic acid, known as norcholic acid, is a nor-bile acid synthesized from cholic acid []. Like other nor-bile acids, it has a shortened side chain compared to standard bile acids [].

3α,7β-Dihydroxy-24-nor-5β-cholan-23-oic Acid (Norursodeoxycholic Acid)

Compound Description: 3α,7β-Dihydroxy-24-nor-5β-cholan-23-oic acid, or norursodeoxycholic acid, is a nor-bile acid derived from ursodeoxycholic acid []. It shares the characteristic shortened side chain of nor-bile acids [].

3α,12α-Dihydroxy-24-nor-5β-cholan-23-oic Acid (Nordeoxycholic Acid)

Compound Description: 3α,12α-Dihydroxy-24-nor-5β-cholan-23-oic acid, or nordeoxycholic acid, is a nor-bile acid derived from deoxycholic acid []. It possesses a shortened side chain compared to conventional bile acids [].

Classification and Source

Norhyodeoxycholic acid is classified as a bile acid, specifically a nor-bile acid. It is derived from hyodeoxycholic acid, which is itself a naturally occurring bile acid found in the bile of certain mammals. Bile acids play crucial roles in the digestion and absorption of dietary fats and fat-soluble vitamins. Norhyodeoxycholic acid is synthesized through chemical modifications of hyodeoxycholic acid, making it an important compound for research into bile acid analogs and their functions in metabolism and disease .

Synthesis Analysis

The synthesis of Norhyodeoxycholic acid typically involves the chemical modification of hyodeoxycholic acid. One efficient method for synthesizing nor-bile acids is the treatment of formylated bile acids with sodium nitrite, which facilitates the one-carbon degradation of the side chain .

Key Steps in Synthesis:

  1. Formylation: The initial step involves the formylation of hyodeoxycholic acid.
  2. Degradation: Sodium nitrite is then used to induce a one-carbon degradation reaction.
  3. Purification: The resulting product is purified to yield Norhyodeoxycholic acid.

This method has been noted for its efficiency and simplicity compared to traditional multi-step synthesis routes .

Molecular Structure Analysis

The molecular structure of Norhyodeoxycholic acid can be described by its chemical formula, which is C24H40O4. The compound features a steroid backbone typical of bile acids, with specific modifications that distinguish it from its parent compound, hyodeoxycholic acid.

Structural Characteristics:

  • Steroid Framework: Composed of four fused hydrocarbon rings.
  • Functional Groups: Contains hydroxyl groups (-OH) that play critical roles in its biological activity.
  • Configuration: The stereochemistry around specific carbon atoms influences its interaction with biological targets.

The detailed analysis of its structure can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the presence and arrangement of functional groups .

Chemical Reactions Analysis

Norhyodeoxycholic acid participates in several chemical reactions typical of bile acids. These include:

  • Conjugation Reactions: Formation of conjugates with amino acids (e.g., glycine or taurine), which are essential for their solubility and biological activity.
  • Hydroxylation: Potential for further hydroxylation at various positions on the steroid nucleus, affecting its biological function.

These reactions are crucial for understanding how Norhyodeoxycholic acid can be utilized as a probe in metabolic studies or therapeutic applications .

Mechanism of Action

The mechanism of action for Norhyodeoxycholic acid primarily involves its role as a signaling molecule within metabolic pathways. It interacts with specific receptors such as the farnesoid X receptor (FXR), influencing gene expression related to bile acid metabolism, lipid metabolism, and glucose homeostasis.

Key Mechanistic Insights:

  • Receptor Activation: Binding to FXR leads to transcriptional regulation of genes involved in bile acid synthesis and transport.
  • Metabolic Regulation: Modulates pathways that affect lipid metabolism and may have implications for metabolic disorders.

Research indicates that these interactions can have therapeutic potential in conditions like obesity and diabetes .

Physical and Chemical Properties Analysis

Norhyodeoxycholic acid exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water due to its hydrophobic steroid structure.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for steroid compounds.

These properties are critical when considering applications in drug formulation or biochemical assays .

Applications

Norhyodeoxycholic acid has several scientific applications:

  • Research Tool: Used as a probe to study bile acid signaling pathways and their effects on metabolism.
  • Therapeutic Potential: Investigated for potential use in treating metabolic disorders such as obesity and type 2 diabetes due to its regulatory effects on lipid metabolism.
  • Analytical Chemistry: Employed in various assays to understand bile acid interactions within biological systems.

Ongoing research continues to explore additional applications within pharmacology and biochemistry, particularly regarding novel therapeutic strategies targeting metabolic diseases .

Historical Context and Evolution of Ursodeoxycholic Acid (UDCA) Research

Early Discoveries in Bile Acid Biochemistry

The foundational research on ursodeoxycholic acid (UDCA) began with its isolation from animal sources. In 1902, Swedish biochemist Olof Hammarsten first identified an unusual bile acid in polar bear (Ursus maritimus) bile, which he termed "ursocholeinic acid" [1] [4] [7]. This discovery was pivotal in distinguishing UDCA from other known bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA). The compound’s structural elucidation was completed in 1936 by Iwasaki, who defined it as a 7β-hydroxy epimer of CDCA, characterized by the cis orientation of the A and B rings in its steroid nucleus [6] [7]. This epimerization confers unique biochemical properties, including greater hydrophilicity and reduced cytotoxicity compared to endogenous human bile acids [2] [8].

The 1950s marked a turning point with Jan Sjövall's identification of UDCA as a minor constituent (≤3%) of the human bile acid pool, establishing its physiological relevance [6]. Concurrently, advances in steroid chemistry enabled the first total chemical synthesis of UDCA in 1954, facilitating broader research access [6] [7]. Early biochemical studies revealed UDCA’s capacity to modulate cholesterol solubility: it reduces biliary cholesterol saturation by inhibiting intestinal cholesterol absorption and suppressing hepatic cholesterol synthesis [2] [5].

Table 1: Key Milestones in Early UDCA Biochemistry

YearDiscovererContributionSignificance
1902Olof HammarstenIsolation from polar bear bileFirst identification of UDCA
1927Masato ShodaCrystallization from black bear bile (Ursus americanus)Named "Ursodesoxycholsäure" (ursodeoxycholic acid)
1936IwasakiStructural elucidationDefined as 3α,7β-dihydroxy-5β-cholan-24-oic acid
1954Synthetic chemistsTotal chemical synthesisEnabled laboratory production
1959Jan SjövallDetection in human bileConfirmed as a physiological component

Traditional Medicine Origins and Ethnopharmacological Significance

Long before its scientific characterization, UDCA-rich bear bile was employed in traditional Chinese medicine (TCM) under the name "Yutan" (熊胆). Historical records from the Tang Dynasty (618–907 AD) document its use for treating hepatobiliary disorders, eye inflammation, and febrile conditions [4] [6] [7]. Bear bile preparations—typically dried bile powders or aqueous extracts—were revered for their choleretic (bile-stimulating) and antipyretic (fever-reducing) properties [6]. The ethnopharmacological significance extended beyond China; in Japan, bear bile was incorporated into "Kumano" remedies for gastrointestinal ailments [7].

The selection of bear species reflected regional practices:

  • Asian black bear (Ursus thibetanus) bile dominated TCM formulations due to high UDCA content (30–39% of bile acids)
  • Brown bear (Ursus arctos) bile was preferred in Tibetan medicine
  • Polar bear bile entered European pharmacopoeias via Norse trade routes [4] [7]

Table 2: Traditional Preparations of Bear Bile

RegionBear SpeciesPreparation MethodPrimary Medical Indications
ChinaAsian black bearDried bile powderLiver ailments, fever, vision problems
JapanAsiatic black bearEthanol extractsDigestive disorders, inflammation
TibetBrown bearPills with herbsGallstones, jaundice
ScandinaviaPolar bearBile-infused oilsWound healing, gastrointestinal spasms

Critically, traditional formulations utilized whole bile, not purified UDCA. Modern analyses confirm these preparations contained conjugated UDCA (tauroursodeoxycholate and glycoursodeoxycholate), which enhance solubility and bioavailability compared to unconjugated forms [5] [7].

Transition to Modern Therapeutic Applications

The shift from traditional remedy to evidence-based therapy accelerated in the 1970s–1980s, driven by clinical studies on gallstone dissolution. Japanese gastroenterologist Isao Makino demonstrated in 1975 that oral UDCA (10–15 mg/kg/day) dissolved radiolucent cholesterol gallstones by reducing biliary cholesterol saturation [1] [6]. This contrasted with CDCA, which caused dose-limiting diarrhea and hepatotoxicity [2] [4]. UDCA’s superior tolerability established it as the preferred oral litholytic agent, leading to its approval in France (1980) and the European Union [6].

A paradigm shift occurred in 1987 when Raoul Poupon and Ulrich Leuschner independently reported UDCA’s efficacy in primary biliary cholangitis (PBC). Poupon’s landmark trial showed that long-term UDCA (13–15 mg/kg/day) improved serum liver enzymes (bilirubin ↓25%, ALP ↓40%) and delayed histological progression in early-stage PBC [1] [4] [6]. Mechanistic studies revealed UDCA’s multi-target actions:

  • Choleresis: Stimulates bicarbonate-rich bile flow via chloride/bicarbonate anion exchange [1] [3]
  • Cytoprotection: Displaces toxic hydrophobic bile acids (e.g., deoxycholic acid) from hepatocyte membranes [2] [8]
  • Immunomodulation: Downregulates HLA class I expression on cholangiocytes and inhibits pro-inflammatory cytokine production [2] [5]

These insights expanded UDCA’s applications to intrahepatic cholestasis of pregnancy and cystic fibrosis-associated liver disease [2] [4]. The 2016 approval of obeticholic acid as an adjunct to UDCA for PBC further validated bile acid modulation as a therapeutic strategy [4] [6].

Table 3: Evolution of Modern UDCA Applications

DecadeTherapeutic AreaKey AdvanceMechanistic Insight
1970sGallstone dissolutionNon-surgical cholesterol gallstone lysisReduced biliary cholesterol saturation
1980sPrimary biliary cholangitisImproved biochemical/histological parametersAnti-cholestatic and immunomodulatory effects
1990sPediatric cholestasisOff-label use for biliary atresiaStimulation of impaired bile flow
2000sChemopreventionInhibition of colon cancer cell proliferationInduction of cellular senescence via HDAC6 activation
2010sNeurological disordersNeuroprotection in Huntington’s disease modelsAmelioration of mitochondrial dysfunction

Molecular Innovations: UDCA’s role in cancer prevention emerged in the 1990s when epidemiological studies linked its use to reduced colorectal dysplasia in ulcerative colitis patients [6]. In vitro studies demonstrated UDCA induces colonocyte differentiation via upregulation of cytokeratin-18 and E-cadherin, while activating histone deacetylase 6 (HDAC6)-mediated senescence in carcinoma cells [3] [6]. More recently, UDCA was shown to modulate the gut microbiome by enriching Akkermansia muciniphila, a commensal bacterium associated with anti-inflammatory effects in colitis-associated cancer [6].

Synthesis Evolution: Traditional extraction from bear bile (yield: 0.3–0.5% wet weight) was replaced by semi-synthesis from bovine CA. Modern biotechnological approaches employ recombinant 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH) to convert CDCA to UDCA via a 7-ketolithocholic acid intermediate, achieving yields >95% [7].

List of Compounds Mentioned

  • Ursodeoxycholic acid (UDCA)
  • Chenodeoxycholic acid (CDCA)
  • Cholic acid (CA)
  • Lithocholic acid (LCA)
  • Obeticholic acid
  • Tauroursodeoxycholic acid
  • Glycoursodeoxycholic acid
  • Deoxycholic acid
  • 7-Ketolithocholic acid (7-KLCA)

Properties

Product Name

Norhyodeoxycholic acid

IUPAC Name

(3R)-3-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid

Molecular Formula

C23H38O4

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C23H38O4/c1-13(10-21(26)27)16-4-5-17-15-12-20(25)19-11-14(24)6-8-23(19,3)18(15)7-9-22(16,17)2/h13-20,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15+,16-,17+,18+,19+,20+,22-,23-/m1/s1

InChI Key

ZBAVIUQLFUYWMT-NNUWNQTCSA-N

SMILES

CC(CC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.